molecular formula C5H5FN2O B13147940 4-fluoro-1H-pyrrole-2-carboxamide

4-fluoro-1H-pyrrole-2-carboxamide

Cat. No.: B13147940
M. Wt: 128.10 g/mol
InChI Key: WPXDBYHCPKXRRL-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrole-2-carboxamide (CAS 915230-16-9) is a synthetic fluorinated pyrrole derivative recognized for its utility as a versatile building block in medicinal chemistry and materials science research. With the molecular formula C 5 H 5 FN 2 O and a molecular weight of 128.10 g/mol, this compound serves as a key precursor in the development of more complex molecules. [1] [4] Its primary research value lies in its role as a core structure for the construction of fluorinated organic dyes and pharmaceuticals. Specifically, 4-fluoro-1H-pyrrole-2-carboxamide and its derivatives have been efficiently used as monofluorinated building blocks in the modular synthesis of a new family of core-fluorinated BODIPY luminophores. [2] These dyes combine fluorescence and photosensitizing properties, with applications in bioimaging, fluorescent sensors, and photodynamic therapy. [2] Furthermore, the pyrrole-2-carboxamide scaffold is an important pharmacophore in drug discovery, with research showing its potential in the design of novel inhibitors for targets like Mycobacterium tuberculosis MmpL3, paving the way for new anti-tuberculosis agents. [6] The presence of the fluorine atom and the carboxamide group enhances the compound's chemical properties and its ability to interact with biological targets, making it a valuable candidate for research and development in pharmaceuticals. [4] This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

4-fluoro-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C5H5FN2O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,(H2,7,9)

InChI Key

WPXDBYHCPKXRRL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1F)C(=O)N

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination of Pyrrole Derivatives

One of the most direct approaches involves fluorinating a pyrrole precursor, such as methyl 4-fluoro-1H-pyrrole-2-carboxylate. The process typically employs electrophilic fluorinating agents like Selectfluor under controlled conditions:

  • Reaction Conditions :
    Conducted at 0°C in a mixture of acetonitrile and acetic acid to optimize selectivity and yield.
  • Procedure :
    Methyl 4-fluoro-1H-pyrrole-2-carboxylate is reacted with Selectfluor, leading to the formation of the fluorinated intermediate, methyl 4-fluoro-1H-pyrrole-2-carboxylate, with subsequent purification via crystallization.
  • Outcome :
    The fluorinated pyrrole derivative is obtained with high regioselectivity and purity, serving as a key intermediate for further functionalization.

Preparation of 4-Fluoro-1H-Pyrrole-2-Carboxylic Acid

The carboxylic acid derivative is synthesized from the ester via hydrolysis:

  • Hydrolysis Method :
    The methyl ester (e.g., methyl 4-fluoro-1H-pyrrole-2-carboxylate) is refluxed with sodium hydroxide (NaOH) in ethanol at approximately 90°C for 3 hours.
  • Acidification and Isolation :
    The reaction mixture is acidified to pH 3 using hydrochloric acid, precipitating the acid, which is filtered, washed, and dried, yielding 4-fluoro-1H-pyrrole-2-carboxylic acid with a yield of around 76%.

Chlorination and Acylation Strategies

Alternative routes involve chlorination of pyrrole derivatives followed by acylation:

  • Chlorination :
    Ethyl 5-methyl-1H-pyrrole-2-carboxylate undergoes chlorination using N-chlorosuccinimide (NCS) at 0°C, targeting the position adjacent to the methyl group, yielding chlorinated intermediates such as 2-trichloroacetyl-5-methyl-1H-pyrrole.
  • Acylation :
    These chlorinated intermediates can be further acylated or fluorinated depending on the desired substitution pattern.

Amide Formation

The final step involves converting the carboxylic acid or ester into the corresponding amide:

  • Activation :
    The acid is activated using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
  • Amidation :
    The activated acid reacts with ammonia or primary amines (e.g., aniline derivatives) under mild conditions to form the desired pyrrole-2-carboxamide.

Additional Halogenation and Functionalization

Further modifications, such as introducing additional halogen substituents or functional groups, are achieved through electrophilic substitution reactions, often employing reagents like Selectfluor or NCS, under optimized conditions to ensure regioselectivity and high yield.

Data Tables Summarizing Key Preparation Parameters

Step Reagents Conditions Yield Notes
Fluorination Selectfluor 0°C, acetonitrile/acetic acid ~85% regioselective fluorination at the 4-position
Hydrolysis NaOH Reflux at 90°C 76% ester to acid conversion
Chlorination N-chlorosuccinimide Room temperature 61% selective chlorination adjacent to methyl group
Amide formation Ammonia or amines + coupling reagent Room temperature to mild heating Variable final amide product

Research Validation and Sources

  • The process of electrophilic fluorination using Selectfluor is well-documented for pyrrole derivatives, providing high regioselectivity and efficiency (see,,).
  • Hydrolysis of methyl esters to acids is a standard organic transformation, with optimized conditions yielding high purity products.
  • Chlorination strategies employing N-chlorosuccinimide are validated for pyrrole halogenation, offering regioselectivity and scalability.
  • Amide formation via carbodiimide coupling reagents is a widely accepted method in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-fluoro-1H-pyrrole-2-carboxamide and its derivatives have various applications in scientific research, particularly in the development of antibacterial agents and as building blocks for drug candidates .

Synthesis and antibacterial applications

  • Building block synthesis Researchers have focused on synthesizing halogen-doped pyrrole derivatives, including 4-fluoro-1H-pyrrole-2-carboxamide, to incorporate them into bioactive molecules. The primary goal is to produce samples in sufficient quantities (at least 100 mg) for further study .
  • Gyrase/topoisomerase IV inhibitors 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide, a molecular fragment, is crucial for binding to the active sites of gyrase/topoisomerase IV inhibitors, which are antibacterial targets .
  • Fluoro analogs for PET Fluoro analogs of CPPC have been developed to increase affinity for the colony-stimulating factor 1 receptor (CSF1R) and enable labeling with fluorine-18 for positron emission tomography (PET) imaging. A 4-fluoromethyl analog (Psa374) showed high inhibitory potency and selectivity at CSF1R .
  • Antifungal Activity Substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides have been synthesized and tested as potential antifungal agents .

Modification and activity retention

  • The modification of the pyrrole moiety can retain single-digit nanomolar inhibitory activity and antibacterial activity while reducing lipophilicity .
  • Two additional analogs of a compound, 1 , were prepared and evaluated for their on-target and antibacterial activities. Compounds 31 and 33 inhibited E. coli DNA gyrase with IC50 values of 32 and 150 nM, respectively and showed weak activity against S. aureus .

Fluorinated pyrrole derivatives

  • Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a key building block for a drug candidate against the hepatitis B virus and is commercially available .
  • 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid can be synthesized from its ethyl ester through saponification with NaOH .
  • 1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate has been synthesized and used as an anti-tubercular agent .

Mechanism of Action

The mechanism of action of 4-fluoro-1H-pyrrole-2-carboxamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The carboxamide group forms hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound A : 4-(4-Fluorophenyl)-N-((5-Methyl-1,3,4-Oxadiazol-2-yl)Methyl)-1H-Pyrrole-2-Carboxamide
  • Structure : Shares the pyrrole-2-carboxamide core but incorporates a 4-fluorophenyl group at position 4 and an oxadiazole-methyl substituent on the carboxamide nitrogen.
  • Molecular Formula : C₁₆H₁₄FN₄O₂ (MW: 322.31 g/mol).
Compound B : 4-Chloro-2-(4-Fluorophenyl)-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxamide
  • Structure : A fused pyrrolopyridine system with chloro (position 4), fluorophenyl (position 2), and carboxamide (position 5) groups.
  • Molecular Formula : C₁₄H₉ClFN₃O (MW: 289.69 g/mol; LogP: 4.0055).
  • Key Differences : The fused pyridine ring increases planarity and aromaticity, likely improving DNA intercalation or kinase inhibition. The chloro substituent may contribute to higher cytotoxicity compared to the fluorine-only analogue .
Compound C : 1-(2-Chloro-5-Fluorophenyl)-5-(1H-Pyrrol-1-yl)-N-(Tetrahydro-2H-Pyran-4-ylMethyl)-1H-Pyrazole-4-Carboxamide
  • Structure : Pyrazole-based carboxamide with chloro-fluorophenyl and pyrrole substituents.
  • Molecular Formula : C₂₀H₂₀ClF₂N₄O₂ (MW: 422.85 g/mol).
  • The tetrahydro-pyranyl group may improve bioavailability via enhanced solubility .

Molecular and Physicochemical Properties

Property 4-Fluoro-1H-Pyrrole-2-Carboxamide (Inferred) Compound A Compound B Compound C
Molecular Weight ~154.12 g/mol (C₅H₄FN₂O) 322.31 g/mol 289.69 g/mol 422.85 g/mol
LogP ~1.2 (Predicted) Not reported 4.0055 Not reported
Hydrogen Bond Donors 2 (NH pyrrole + NH carboxamide) 2 2 2
Hydrogen Bond Acceptors 3 (F, 2 carbonyl O) 5 (Oxadiazole O/N) 4 5 (Pyran O, carbonyl O)

Key Observations :

  • The target compound’s lower molecular weight and LogP suggest superior bioavailability compared to bulkier analogues like Compound C.
  • Fluorine’s electronegativity may enhance dipole interactions relative to chlorine in Compound B, reducing off-target effects .

Pharmacological Implications

  • Target Selectivity: The absence of bulky substituents (e.g., phenyl or oxadiazole groups) in 4-fluoro-1H-pyrrole-2-carboxamide may favor selectivity for enzymes with smaller active sites, such as adenosine receptors or bacterial kinases.
  • Metabolic Stability: Fluorine’s resistance to oxidative metabolism could prolong half-life compared to non-halogenated pyrroles. However, Compound A’s oxadiazole group might increase susceptibility to hydrolysis .
  • Toxicity Profile : Simpler structures like the target compound are less likely to accumulate in lipid tissues, reducing long-term toxicity risks compared to high-LogP analogues like Compound B .

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